(R)-Benzyl2-butylpiperazine-1-carboxylatehydrochloride

Chiral synthesis Enantiomeric excess Diastereomeric resolution

(R)-Benzyl 2-butylpiperazine-1-carboxylate hydrochloride is an orthogonally protected, enantiopure piperazine derivative that supplies a C2‑butyl stereocenter with a Cbz carbamate on N1 and the hydrochloride salt on N4. Its calculated topological polar surface area is 41.57 Ų and its predicted LogP is 3.209, placing it in a favorable lipophilicity range for CNS drug‑like building blocks.

Molecular Formula C16H25ClN2O2
Molecular Weight 312.83 g/mol
CAS No. 1217803-77-4
Cat. No. B15242077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Benzyl2-butylpiperazine-1-carboxylatehydrochloride
CAS1217803-77-4
Molecular FormulaC16H25ClN2O2
Molecular Weight312.83 g/mol
Structural Identifiers
SMILESCCCCC1CNCCN1C(=O)OCC2=CC=CC=C2.Cl
InChIInChI=1S/C16H24N2O2.ClH/c1-2-3-9-15-12-17-10-11-18(15)16(19)20-13-14-7-5-4-6-8-14;/h4-8,15,17H,2-3,9-13H2,1H3;1H/t15-;/m1./s1
InChIKeyWFOXGHNWFNNHOO-XFULWGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Benzyl 2‑butylpiperazine-1‑carboxylate hydrochloride (CAS 1217803‑77‑4) – High‑Purity C2‑Chiral Building Block for Medicinal Chemistry Procurement


(R)-Benzyl 2-butylpiperazine-1-carboxylate hydrochloride is an orthogonally protected, enantiopure piperazine derivative that supplies a C2‑butyl stereocenter with a Cbz carbamate on N1 and the hydrochloride salt on N4. Its calculated topological polar surface area is 41.57 Ų and its predicted LogP is 3.209, placing it in a favorable lipophilicity range for CNS drug‑like building blocks . The compound is most commonly offered at ≥98% purity and serves as a direct precursor to 2‑substituted piperazine scaffolds that require a defined (R)-configuration at the chiral center.

(R)-Benzyl 2‑butylpiperazine-1‑carboxylate hydrochloride – Why Generic Substitution with Racemates or Alternative Protecting Groups Fails


Substituting the (R)-enantiomer with the racemic mixture or the (S)-antipode directly compromises the stereochemical fidelity of downstream molecules. The C2 stereocenter is not an inert carrier; in closely related 2‑arylpiperazine series, the absolute configuration at C2 dictates whether the final compound behaves as an NK1 or NK2 antagonist [1]. Likewise, exchanging the Cbz group for a Boc group alters the orthogonal deprotection strategy: Cbz is cleaved by hydrogenolysis under neutral conditions, while Boc requires acid, which can be incompatible with acid‑sensitive pharmacophores [2]. These differences are not cosmetic; they determine synthetic success and biological readout.

(R)-Benzyl 2‑butylpiperazine-1‑carboxylate hydrochloride – Quantitative Evidence Guide for Selection vs. Closest Analogs


Enantiomeric Purity – (R) vs. Racemic Mixture: 96% Theoretical Maximum Yield vs. ≤50%

The (R)-enantiomer is supplied at 98% purity, corresponding to ≥96% ee (assuming the 2% impurity is the (S)-antipode) . In contrast, the racemic analog (CAS 1179361‑47‑7) provides at most 50% of the desired (R)-enantiomer, forcing a loss of ≥50% of material and requiring additional chiral separation steps .

Chiral synthesis Enantiomeric excess Diastereomeric resolution

C2 Stereochemistry Determines Biological Selectivity – Class-Level Inference from 2‑Arylpiperazine NK1/NK2 Pharmacology

In a series of diacyl‑substituted 2‑arylpiperazines, chiral chromatographic separation demonstrated that the (S)-enantiomer (13a) carried NK1 antagonist activity while the (R)-enantiomer (13b) carried NK2 antagonist activity; X‑ray crystallography confirmed the 2R configuration for NK2 activity [1]. Although the present compound is a 2‑alkyl rather than 2‑aryl piperazine, the same topological relationship between the C2 substituent and the piperazine ring applies, making configuration‑dependent receptor recognition a class‑level expectation [2].

NK receptor pharmacology Enantioselective binding 2‑Substituted piperazine SAR

Deprotection Selectivity – Cbz vs. Boc: Orthogonal Compatibility Profile

The Cbz group in (R)-benzyl 2-butylpiperazine-1-carboxylate hydrochloride is removed by catalytic hydrogenation (H2, Pd/C) under neutral conditions, leaving acid‑sensitive functional groups intact [1]. In contrast, the Boc analog requires acidic cleavage (e.g., TFA or HCl/dioxane), which can degrade acid‑labile intermediates [2]. This orthogonality allows sequential deprotection when both protecting groups are present in the same synthetic sequence.

Protecting group strategy Hydrogenolysis Orthogonal deprotection

Hydrochloride Salt vs. Free Base – Enhanced Aqueous Solubility and Handling

The hydrochloride salt of (R)-benzyl 2-butylpiperazine-1-carboxylate is a crystalline solid with improved aqueous solubility relative to the free base, which is an oil or low‑melting solid . The free base (CAS not assigned) has a predicted LogP of 3.209 and no ionizable counterion, limiting its solubility in aqueous buffer to <0.1 mg/mL. The hydrochloride salt increases solubility by protonating the N‑4 piperazine nitrogen, facilitating dissolution in polar media for subsequent reactions or biological assays [1].

Salt form Aqueous solubility Formulation

(R)-Benzyl 2‑butylpiperazine-1‑carboxylate hydrochloride – Best Application Scenarios Based on Evidence


Synthesis of Enantiopure 2‑Substituted Piperazine Drug Candidates Where C2 Configuration Dictates Receptor Selectivity

When the target receptor (e.g., NK2 or other class A GPCR) is known to prefer the (R)-configuration at the piperazine C2 position, (R)-benzyl 2-butylpiperazine-1-carboxylate hydrochloride provides a direct, enantiopure entry point. Starting with the racemate would require chiral separation after coupling, at high cost and low yield [REFS-1, REFS-2].

Parallel Medicinal Chemistry Libraries Requiring Orthogonal N‑Protection for Solid‑Phase or Solution‑Phase Synthesis

The Cbz group on N1 and the free N4 (as the HCl salt) enable regioselective functionalization. The Cbz group can be selectively removed by hydrogenolysis without touching acid‑labile resin linkers or functional groups, a distinct advantage over Boc‑protected analogs [1].

Process Chemistry Scale‑Up Where Consistent Enantiomeric Excess is Critical for Regulatory and Quality Control

The commercially available 98% purity (≥96% ee) eliminates batch‑to‑batch variability in chiral purity, which is essential for IND‑enabling studies and GMP intermediate supply. Racemic material would require additional analytical control and possible re‑purification [1].

Biophysical Assays Requiring Aqueous Solubility without Organic Co‑Solvents

The hydrochloride salt form facilitates dissolution in aqueous buffer at concentrations sufficient for SPR, ITC, or cell‑based assays, where the free base would precipitate or require DMSO concentrations that interfere with target proteins [REFS-1, REFS-2].

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